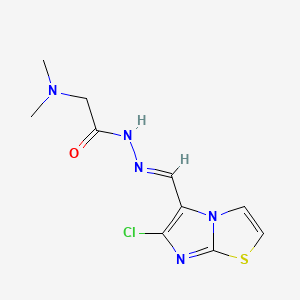
Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes a glycine derivative and a chlorinated imidazo-thiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multiple steps. One common method includes the reaction of N,N-dimethylglycine with 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorinated imidazo-thiazole moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated imidazo-thiazole rings.
Substitution: Various substituted imidazo-thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazo-thiazole moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine: Another chlorinated imidazo compound with similar structural features.
Imidazo[2,1-b]thiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Glycine, N,N-dimethyl-, ((6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide stands out due to its unique combination of a glycine derivative and a chlorinated imidazo-thiazole moiety
Eigenschaften
CAS-Nummer |
102410-20-8 |
|---|---|
Molekularformel |
C10H12ClN5OS |
Molekulargewicht |
285.75 g/mol |
IUPAC-Name |
N-[(E)-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H12ClN5OS/c1-15(2)6-8(17)14-12-5-7-9(11)13-10-16(7)3-4-18-10/h3-5H,6H2,1-2H3,(H,14,17)/b12-5+ |
InChI-Schlüssel |
BPQPFSSGIFMVBP-LFYBBSHMSA-N |
Isomerische SMILES |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1C=CS2)Cl |
Kanonische SMILES |
CN(C)CC(=O)NN=CC1=C(N=C2N1C=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















